6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile
Description
This compound is a pyrimidine derivative featuring a carbonitrile group at position 4, a 2-oxo moiety, and a 4-(trifluoromethoxy)phenyl substituent at position 1. The 5-position is functionalized with a (4-fluorophenyl)methylideneamino group, while the 6-position bears an amino group. The trifluoromethoxy and fluorophenyl substituents enhance lipophilicity and metabolic stability, making it structurally distinct from simpler pyrimidine derivatives.
Properties
IUPAC Name |
6-amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N5O2/c20-12-3-1-11(2-4-12)10-26-16-15(9-24)27-18(29)28(17(16)25)13-5-7-14(8-6-13)30-19(21,22)23/h1-8,10H,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYCNTSIEWHRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Substitution Reactions:
Addition of Trifluoromethoxy Phenyl Group: The trifluoromethoxy phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Final Modifications:
Chemical Reactions Analysis
6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various substituents.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the area of oncology:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells and sarcoma 180 models. For instance, liposomal formulations of similar pyrimidine derivatives have been reported to achieve tumor inhibition rates significantly higher than traditional chemotherapeutics like 5-fluorouracil .
In Vitro Studies
A study investigating the cytotoxicity of encapsulated pyrimidine derivatives reported a significant reduction in cell viability (approximately 75%) at a concentration of 20 μg/mL . This underscores the effectiveness of the compound in targeting cancer cells.
In Vivo Assessments
In vivo experiments using sarcoma 180 tumor models showed that treatments with encapsulated forms of similar compounds resulted in tumor inhibition rates of around 66% compared to untreated controls . These findings highlight the potential for developing effective drug delivery systems utilizing this compound.
Potential Applications Beyond Oncology
While the primary focus has been on anticancer properties, there are indications that this compound may also possess:
- Antimicrobial Activity : Some derivatives have shown moderate antibacterial activity, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Preliminary studies indicate that similar structures may exhibit anti-inflammatory properties, warranting further investigation.
Mechanism of Action
The mechanism of action of 6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities .
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects :
- 4-(Trifluoromethoxy)phenyl vs. 4-methoxyphenyl : The former improves metabolic stability and target affinity due to stronger electron-withdrawing effects .
- Fluorophenyl vs. chlorophenyl : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and enhance binding specificity .
Synthetic Challenges :
- and highlight the use of condensation reactions for similar pyrimidines, suggesting the target compound may require advanced coupling techniques for its imine and trifluoromethoxy groups .
Therapeutic Potential: Structural analogs demonstrate activity in diabetes and cancer, implying the target compound could be optimized for these indications .
Biological Activity
The compound 6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features several functional groups that contribute to its biological activity. The key components include:
- Amino group : Contributes to the compound's interaction with biological targets.
- Carbonitrile group : Implicated in various biological activities.
- Fluorophenyl and trifluoromethoxy substituents : Enhance lipophilicity and potentially increase binding affinity to target proteins.
The molecular formula is with a molecular weight of approximately 392.32 g/mol.
Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific protein interactions. For instance, this compound may inhibit the interaction between menin and Mixed-Lineage Leukemia (MLL) fusion proteins, which are implicated in certain leukemias. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:
- HeLa cells : The compound showed a reduction in cell viability at concentrations as low as 20 μg/mL, indicating a potential for therapeutic application in cervical cancer treatment .
- Sarcoma 180 model : The encapsulated form of a related pyrimidine derivative demonstrated an inhibition rate of up to 75.91% on tumor cell viability compared to free forms .
In Vivo Studies
In vivo assessments using murine models have further validated the anticancer potential:
| Compound Form | Tumor Inhibition Rate (%) |
|---|---|
| Encapsulated Pyrimidine | 66.47 ± 26.8 |
| Free Pyrimidine | 50.46 ± 16.24 |
| 5-Fluorouracil (Control) | 14.47 ± 9.22 |
These results underscore the enhanced efficacy of encapsulated forms over traditional treatments, suggesting improved delivery and reduced toxicity .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated various pyrimidine derivatives, including this compound, revealing broad-spectrum anticancer activity against multiple cell lines with IC50 values ranging from 6.15 µM to 28.66 µM .
- Mechanistic Insights : Mechanistic studies indicated that the compound induces cell cycle arrest at the G2/M phase and triggers apoptosis via caspase activation, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What synthetic methodologies are recommended for preparing this pyrimidine derivative?
The synthesis typically involves multi-step reactions, including condensation of fluorinated aryl ketones with amidines or urea derivatives. Key steps include refluxing precursors in solvents like DMSO/water mixtures (5:5 ratio) under inert atmospheres (e.g., nitrogen). Monitoring reaction progress via thin-layer chromatography (TLC) and spectroscopic methods (e.g., ¹H NMR) ensures intermediate purity. For fluorinated intermediates, metal-free conditions using β-CF₃-aryl ketones can enhance regioselectivity and yield .
Q. How should researchers characterize the compound’s purity and structure?
Use orthogonal analytical techniques:
- HPLC : Retention time analysis under gradient conditions (e.g., 0.81 minutes in a 5-minute run) to confirm purity .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) .
- NMR : ¹H/¹³C/¹⁹F NMR to resolve substituent positions and confirm regiochemistry .
- X-ray crystallography : SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving tautomeric forms or hydrogen-bonding networks .
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen against kinase targets (e.g., PI3Kδ) using enzymatic inhibition assays. Test cytotoxicity in hematological cancer cell lines (e.g., DLBCL models) at concentrations ranging from 1 nM to 10 µM. Prioritize compounds with IC₅₀ values < 100 nM for further optimization .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with competing regioselectivity?
Employ computational modeling (DFT calculations) to predict reaction pathways and identify kinetic vs. thermodynamic products. Experimentally, adjust solvent polarity (e.g., switch from DMSO to THF) and temperature (e.g., 0°C to room temperature) to favor desired intermediates. Use protecting groups (e.g., tert-butyldimethylsilyl) for sensitive functional groups during multi-step syntheses .
Q. What computational tools are effective for studying its binding dynamics with biological targets?
Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding modes to kinases or receptors. Validate predictions using mutagenesis studies on key residues (e.g., ATP-binding pockets in PI3Kδ). Cross-reference with crystallographic data from homologous compounds to refine models .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Conduct meta-analyses to identify variables such as:
- Assay conditions : Differences in cell line viability (e.g., activated B-cell vs. germinal center B-cell DLBCL models) .
- Compound purity : Verify via HPLC-MS to rule out impurities > 95% .
- Solubility : Use DMSO stock solutions standardized to ≤ 0.1% v/v in cell culture media to avoid solvent toxicity .
Q. What strategies enhance the pharmacokinetic profile of this compound?
Modify substituents to improve metabolic stability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
